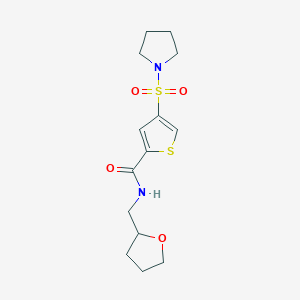

![molecular formula C19H30N4O3 B5568075 8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)

8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one” belongs to a family of spiro compounds characterized by their unique diazaspiro[4.5]decanone core. This structural motif is notable for its presence in various biologically active molecules, which have been explored for their therapeutic potentials, including antihypertensive activities and as muscarinic agonists (Caroon et al., 1981) (Tsukamoto et al., 1995).

Synthesis Analysis

The synthesis of diazaspiro[4.5]decan-2-one derivatives typically involves multi-step synthetic pathways that might include Michael addition reactions, cycloadditions, or other complex organic transformations. These processes are crucial for inserting functional groups at specific positions on the spiro framework, enabling the targeted modulation of biological activity (Farag et al., 2008).

Molecular Structure Analysis

The molecular structure of “8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one” and related compounds often features a complex spiro architecture. This structure includes a five-membered 1-oxa ring and a six-membered diaza ring, creating a three-dimensional framework that can significantly influence the molecule's chemical behavior and interaction with biological targets (Georgiadis, 1986).

Chemical Reactions and Properties

Spiro compounds like “8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one” can undergo a variety of chemical reactions, including cycloadditions, ring transformations, and nucleophilic substitutions. These reactions are not only pivotal for the synthesis of these molecules but also for modifying their chemical properties for potential pharmaceutical applications (Kirschke et al., 1994).

Physical Properties Analysis

The physical properties of diazaspiro[4.5]decan-2-one derivatives, including solubility, melting point, and crystal structure, are influenced by their unique molecular architecture. These properties are essential for determining the compound's suitability for pharmaceutical development, affecting its formulation, stability, and bioavailability (Ogurtsov et al., 2020).

科学的研究の応用

Synthesis and Chemical Characterization

Synthesis and Antihypertensive Activity : Research has focused on the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their potential antihypertensive activities. Compounds with specific substitutions at the 8-position have been synthesized and screened for their efficacy as antihypertensive agents, revealing insights into their receptor-binding properties and pharmacological profiles (Caroon et al., 1981).

Regioselective Synthesis : Another aspect of research on similar compounds involves the regioselective synthesis of diazaspiro and tetrazaspiro derivatives, highlighting the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Farag et al., 2008).

Biological and Pharmaceutical Research

Neuroprotective and Antiamnesic Effects : Studies have also explored the neuroprotective and antiamnesic effects of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds have shown potential in inhibiting calcium uptake into neural tissues and protecting against memory and learning deficits induced by various agents, suggesting their utility in treating neurodegenerative conditions (Tóth et al., 1997).

Anticancer and Antidiabetic Potential : Recent research has identified spirothiazolidines analogs derived from similar structural frameworks as potent anticancer and antidiabetic agents. These findings open new avenues for the development of therapeutic agents targeting multiple diseases (Flefel et al., 2019).

Material Science and Chemical Engineering

Supramolecular Chemistry : The structural and supramolecular arrangements of cyclohexane-spirohydantoin derivatives, closely related to the compound , have been investigated. Such studies are crucial for understanding the material properties and potential applications of these compounds in nanotechnology and material science (Graus et al., 2010).

作用機序

特性

IUPAC Name |

8-(1,3-dimethylpyrazole-4-carbonyl)-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O3/c1-5-15(6-2)11-23-13-19(26-18(23)25)7-9-22(10-8-19)17(24)16-12-21(4)20-14(16)3/h12,15H,5-11,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITLSLJACRWKIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CC2(CCN(CC2)C(=O)C3=CN(N=C3C)C)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)

![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)

![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)

![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)

![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5568085.png)

![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)

![2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)

![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)